molecular formula C7H10Cl2 B033627 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane CAS No. 19877-64-6

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane

Cat. No. B033627
CAS RN: 19877-64-6
M. Wt: 165.06 g/mol
InChI Key: OSHLAKNOBUAJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, also known as Tropinone, is a bicyclic organic compound with a chemical formula of C8H11Cl2. Tropinone is a precursor for the synthesis of various important pharmaceuticals, such as atropine, scopolamine, and cocaine.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane is related to its ability to inhibit acetylcholine receptors in the central and peripheral nervous system. Atropine and scopolamine, which are derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, are antagonists of the muscarinic acetylcholine receptor. Cocaine, on the other hand, inhibits the reuptake of dopamine, a neurotransmitter that is involved in the reward system of the brain.
Biochemical and Physiological Effects:
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has various biochemical and physiological effects on the human body. Atropine and scopolamine, which are derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, can cause dry mouth, blurred vision, and increased heart rate. Cocaine, on the other hand, can cause euphoria, increased energy, and decreased appetite. However, it is important to note that 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane itself is not used as a drug and its effects have not been extensively studied.

Advantages and Limitations for Lab Experiments

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has several advantages for lab experiments. It is readily available and relatively inexpensive. It can also be easily synthesized using simple chemical reactions. However, 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane is a highly reactive compound and requires careful handling. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.

Future Directions

There are several future directions for research on 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. One area of research is the development of new pharmaceuticals derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. Another area of research is the study of the biochemical and physiological effects of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane itself. Additionally, further research is needed to understand the mechanism of action of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane and its derivatives. Finally, research is needed to develop new synthesis methods for 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane and its derivatives that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane involves the condensation of acetone and methylamine, followed by a series of chemical reactions. The first step involves the formation of an imine intermediate, which is then reduced to form a secondary amine. The secondary amine is then cyclized to form the bicyclic structure of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. The final step involves the chlorination of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane to form 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane.

Scientific Research Applications

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has been widely used in scientific research for the synthesis of various pharmaceuticals. Atropine and scopolamine, two important pharmaceuticals derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, are used to treat a variety of medical conditions such as motion sickness, gastrointestinal disorders, and bradycardia. Cocaine, another derivative of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, is a potent stimulant drug that is highly addictive.

properties

CAS RN

19877-64-6

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

2,3-dichloro-5,5-dimethylbicyclo[2.1.0]pentane

InChI

InChI=1S/C7H10Cl2/c1-7(2)3-4(7)6(9)5(3)8/h3-6H,1-2H3

InChI Key

OSHLAKNOBUAJGT-UHFFFAOYSA-N

SMILES

CC1(C2C1C(C2Cl)Cl)C

Canonical SMILES

CC1(C2C1C(C2Cl)Cl)C

synonyms

Bicyclo[2.1.0]pentane, 2,3-dichloro-5,5-dimethyl-, endo,endo- (8CI)

Origin of Product

United States

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